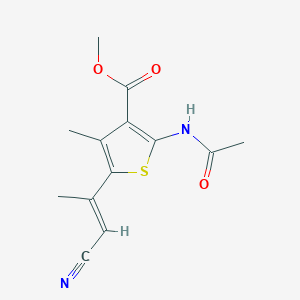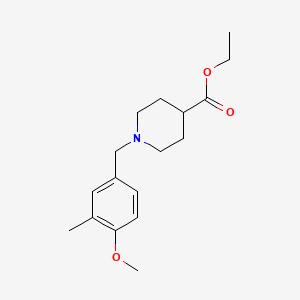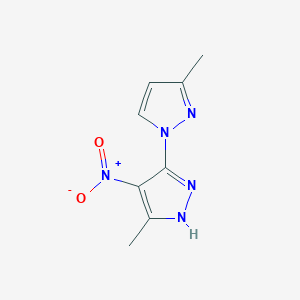
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridines and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the prevention of age-related diseases. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity and high solubility, which make it easy to administer to cells and animals. However, one limitation of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Future Directions
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications. Another area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate as a dietary supplement to promote healthy aging and prevent age-related diseases. Finally, further studies are needed to explore the mechanism of action of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. It has a variety of biological activities and has been investigated for its potential use in the treatment of neurological disorders and as a dietary supplement. Further research is needed to fully explore the potential of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications.
Synthesis Methods
The synthesis of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and diethyl oxalate to yield diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.
Scientific Research Applications
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIKCGVHNPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)

![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)


![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)